Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMHPBISAMATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665114 | |
| Record name | Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483279-87-4 | |
| Record name | Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Position and Ring Modifications
2-Azabicyclo[3.1.0]hexane Derivatives :
- Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate (hypothetical target): Nitrogen at position 2 and ethyl ester at position 1.
- 2-Azabicyclo[3.1.0]hexan-3-one (10) : Features a ketone at position 3 instead of an ester. Synthesized via HCl-mediated deprotection of a Boc group, yielding 97% purity .
- Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride : Methyl ester variant with (1S) stereochemistry; molecular weight 177.63 g/mol .
3-Azabicyclo[3.1.0]hexane Derivatives :
Oxabicyclo Analogs :
Table 1: Structural and Physical Properties
Key Research Findings
Stereoselectivity : Intramolecular Tsuji-Trost reactions yield high enantiomeric purity in bicyclo[3.1.0] systems, critical for drug development .
Ring Strain Effects : The cyclopropane ring in 2-azabicyclo derivatives increases reactivity, facilitating nucleophilic attacks at the ester group .
Structure-Activity Relationships (SAR) : Substitution at position 3 (e.g., benzyl groups) enhances metabolic stability compared to unprotected amines .
Biological Activity
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a nitrogen atom within a bicyclic framework, contributes to its diverse biological activities, including antimicrobial properties and neuroactive effects. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and an average mass of approximately 155.197 g/mol. Its structural characteristics allow it to interact with various biological macromolecules, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research indicates that many bicyclic compounds exhibit antimicrobial properties . This compound is no exception, showing effectiveness against a range of bacterial strains. For instance, studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Neuroactive Effects
The compound also shows neuroactive effects , which may be attributed to its structural similarity to known neurotransmitter modulators. Preliminary studies suggest that it could act on neurotransmitter receptors, potentially influencing pathways related to mood and cognition. This aspect warrants further investigation into its therapeutic potential for neurodegenerative diseases or mood disorders.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The azabicyclo core may modulate the activity of these targets, acting as either an inhibitor or an agonist/antagonist, thereby influencing various biochemical pathways and physiological responses.
Synthesis
This compound can be synthesized through various methods, including palladium-catalyzed cyclopropanation reactions that yield high diastereoselectivity . The synthesis process can be optimized for yield and purity to facilitate further biological testing.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Neuroactive Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Effective against Gram-positive and Gram-negative bacteria | Potential modulation of neurotransmitter receptors | Interaction with enzymes/receptors |
| Similar Compounds (e.g., 2-Azabicyclo[3.2.1]octane) | Varies; some show similar activity | Varies widely; some are known for neuroactivity | Different interaction profiles |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains using standard disk diffusion methods. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
Case Study 2: Neuroactive Potential
Another investigation focused on the neuroactive potential of this compound through in vitro assays on neuronal cell lines. The findings suggested that it could enhance neuronal survival under oxidative stress conditions, indicating possible applications in neuroprotective therapies.
Preparation Methods
Overview
A highly efficient and stereoselective method for synthesizing ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves the cyclopropanation of 2,5-dihydropyrrole using ethyl diazoacetate as the carbene source catalyzed by dirhodium(II) complexes. This method allows the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with excellent diastereoselectivity and under low catalyst loadings.
Reaction Details
- Catalyst: Dirhodium(II) complexes, with catalyst loadings as low as 0.005 mol %.
- Carbene Source: Ethyl diazoacetate.
- Substrate: N-Boc-2,5-dihydropyrrole.
- Outcome: High diastereoselectivity yielding either exo- or endo-isomers without the need for chromatographic purification.
- Advantages: Low catalyst loading, short reaction times, high yields, and clean reaction profiles.
Mechanism and Selectivity
The reaction proceeds via the formation of a rhodium-carbene intermediate from ethyl diazoacetate, which undergoes cyclopropanation with the alkene moiety of 2,5-dihydropyrrole. The choice of catalyst and hydrolysis conditions directs the stereochemical outcome toward either the exo- or endo-isomer.
Research Findings Summary Table
| Parameter | Details |
|---|---|
| Catalyst | Dirhodium(II) complex |
| Catalyst Loading | 0.005 mol % |
| Carbene Source | Ethyl diazoacetate |
| Substrate | N-Boc-2,5-dihydropyrrole |
| Diastereoselectivity | High (>20:1 d.r.) |
| Isomers Obtained | Exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates |
| Purification | No chromatographic purification required |
| Yield | High (exact yields vary by conditions) |
| Reaction Medium | Typically organic solvents |
| Reaction Conditions | Room temperature to mild heating |
This method is considered a significant advancement over previous protocols requiring higher catalyst loadings (1–7 mol %) and yielding only 8–66% product.
Multi-Step Synthesis from cis-2-Aminomethylcyclopropyl-1,1-dialkyl Acetal
Overview
An alternative preparation involves a multi-step synthetic route starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal derivatives, proceeding through intermediate transformations to yield this compound or related carboxylic acids and esters.
Key Steps
| Step | Description |
|---|---|
| 1 | Preparation of 2-cyanocyclopropyl-1,1-diethylacetal via hydrolysis, acidification, and acetal formation. |
| 2 | Reduction of the acetal to 2-aminomethylcyclopropyl-1,1-diethylacetal using lithium aluminium hydride. |
| 3 | Cyclization via reaction with potassium cyanide and methanesulfonic acid in glacial acetic acid to form 3-acetyl 3-azabicyclo(3.1.0)hexane-2-carbonitrile. |
| 4 | Hydrolysis and acidification with hydrochloric acid to form hydrochloride salt of cis-3-azabicyclo(3.1.0)hexane-2-carboxylic acid. |
| 5 | Conversion of the acid salt to free acid and further to ethyl ester by reaction with ethanol in the presence of dry hydrogen chloride. |
Reaction Conditions and Notes
- The cyclization step is typically conducted at 40–65 °C over extended periods (e.g., 17 hours).
- The acid salt can be converted to the free acid using conventional ion-exchange or precipitation methods.
- Esters are preferably prepared using alkanols with up to six carbon atoms.
- The product is often obtained as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion exchange chromatography if needed.
- The final compound exhibits spectral properties consistent with literature data, confirming structure and purity.
Representative Experimental Data Table
| Compound/Step | Conditions/Details | Yield/Outcome |
|---|---|---|
| 2-cyanocyclopropyl-1,1-diethylacetal | Reflux in ethanol, distillation at 70–71 °C / 8 Torr | Isolated by distillation |
| 2-aminomethylcyclopropyl-1,1-diethylacetal | Reduction with LiAlH4 in THF, 48 h at ambient temperature | Isolated after extraction |
| Cyclization to bicyclic nitrile | KCN, methanesulfonic acid, glacial acetic acid, 40–65 °C, 17 h | 3-acetyl 3-azabicyclo(3.1.0)hexane-2-carbonitrile obtained |
| Hydrolysis to acid salt | 6 N HCl, reflux 6 h | Hydrochloride salt of bicyclic acid |
| Esterification | Ethanol, dry HCl catalyst | Ethyl ester of 3-azabicyclohexane carboxylic acid |
This method provides a robust synthetic route but involves multiple steps and handling of hazardous reagents like potassium cyanide and lithium aluminium hydride.
Alternative Three-Component Reaction for 1-Azabicyclo[3.1.0]hexane-3-ene Derivatives
Overview
A novel and simple three-component reaction has been reported for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which are structurally related to the target compound. This method uses aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water as a green chemistry approach.
Highlights
- Conducted in aqueous medium, enhancing eco-friendliness.
- Uses inexpensive and readily available starting materials.
- Short reaction times with excellent yields.
- Although this method targets azabicyclohexene derivatives, it offers insight into alternative synthetic strategies for related bicyclic nitrogen heterocycles.
This approach may be adapted or serve as inspiration for the synthesis of this compound or its analogs.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Dirhodium(II)-Catalyzed Cyclopropanation | Low catalyst loading, high diastereoselectivity, clean reaction | High efficiency, stereoselectivity, minimal purification | Requires specialized catalysts, diazo compounds |
| Multi-Step Synthesis from cis-2-Aminomethylcyclopropyl Acetal | Multi-step, involves reduction, cyclization, hydrolysis, esterification | Well-established, versatile for isomer separation | Multiple steps, hazardous reagents, longer time |
| Three-Component Reaction in Water | Green chemistry, simple, aqueous medium | Eco-friendly, short reaction time, high yield | Targets related azabicyclohexene derivatives, not direct |
Q & A
Q. What are the key synthetic routes for Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate?
The compound is synthesized via:
- Photochemical [2+2] cycloaddition : Enables efficient construction of the bicyclic core using cyclobutene precursors under UV light, achieving multigram scalability .
- Intramolecular Tsuji-Trost cyclization : Palladium-catalyzed cascade reactions form the bicyclic structure with stereochemical control, typically using allylic carbonates or acetates .
- Electrocatalytic multicomponent assembly : Combines aldehydes, malononitrile, and methanol in a one-pot cascade to yield substituted derivatives under controlled electrochemical conditions .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirms regiochemistry and stereochemistry via coupling constants and NOE effects .
- X-ray crystallography : Resolves absolute configuration and bicyclic strain effects .
- HPLC/MS : Determines purity (>99%) and monitors degradation under acidic/basic conditions .
Q. How does the bicyclic structure influence reactivity under acidic or basic conditions?
Q. What are the solubility and stability profiles of its hydrochloride salt?
The hydrochloride form enhances aqueous solubility (7.9–15.7 mg/mL in water) and stability at room temperature. Storage at -20°C in desiccated conditions is recommended to prevent ester hydrolysis .
Q. What biological activities are observed in its derivatives?
Derivatives exhibit:
- Antimalarial activity : IC₅₀ values of 0.5–2 µM against Plasmodium falciparum (K1 strain) via heme polymerization inhibition .
- Antimicrobial effects : MIC of 4–8 µg/mL against Gram-positive Staphylococcus aureus due to membrane disruption .
Advanced Research Questions
Q. How do stereochemical outcomes vary in derivative synthesis?
Stereoselectivity is controlled by:
- Chiral catalysts : Copper/chiral phosphoric acid systems achieve >90% ee in asymmetric cyclopropanation via π-π interactions in transition states .
- Neighboring group participation : Aziridinium intermediates during nucleophilic substitution retain configuration at bridgehead carbons (e.g., C-7 in analogous systems) .
Q. What mechanistic insights explain configuration retention during nucleophilic substitutions?
Substitution at bridgehead positions proceeds via a three-membered aziridinium transition state, directing nucleophilic attack from the same face. Steric hindrance from the bicyclic core further restricts alternative pathways .
Q. How can Mitsunobu reactions functionalize hydroxylated derivatives?
Anti-7-hydroxy derivatives react with alcohols (e.g., pyridinol) under Mitsunobu conditions (DIAD, PPh₃, THF) to form stereospecific ethers with 72% yield. The reaction inverts configuration at the hydroxyl-bearing carbon .
Q. What electrocatalytic strategies enable scaffold synthesis?
Electrocatalytic cascade cyclization of Guareschi imides uses aldehydes, malononitrile, and methanol under constant voltage (1.5 V), achieving 65–80% yields. This method avoids stoichiometric oxidants and enables rapid library diversification .
Q. How does the azabicyclo core modulate neurotransmitter systems?
Structural analogs act as conformationally constrained dopamine/norepinephrine reuptake inhibitors, with Ki values < 50 nM. The bicyclic framework mimics tropane alkaloids, enhancing binding to monoamine transporters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
